(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound features a cyclopentane ring substituted with an amino group and a phenyl group, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid can be achieved through several methods. One efficient procedure involves the stereoselective synthesis from L-serine. The chiral quaternary center is constructed by C–H insertion of the alkylidenecarbene, generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound often involve the use of enantioselective catalysts to ensure high yield and purity. The use of biocatalysts, such as enzymes, has also been explored to achieve the desired stereochemistry with high efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and phenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane
- (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid
Uniqueness
Compared to similar compounds, (1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a phenyl group. This combination of functional groups and stereochemistry makes it particularly valuable in asymmetric synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-12(11(14)15)7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-,12+/m1/s1 |
InChI Key |
NYIRFSYNKAVRNI-PWSUYJOCSA-N |
Isomeric SMILES |
C1C[C@](C[C@@H]1C2=CC=CC=C2)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
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